molecular formula C56H90S4Sn2 B12093560 2,6-Bis(triMethyltin)-dioctyl-

2,6-Bis(triMethyltin)-dioctyl-

Katalognummer: B12093560
Molekulargewicht: 1129.0 g/mol
InChI-Schlüssel: LYAUAXDJHZCGBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis(triMethyltin)-dioctyl- is an organotin compound characterized by the presence of two trimethyltin groups attached to a dioctyl backbone. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(triMethyltin)-dioctyl- typically involves the reaction of dioctyl precursors with trimethyltin chloride in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to reflux

    Base: Triethylamine or sodium hydride

Industrial Production Methods

Industrial production of 2,6-Bis(triMethyltin)-dioctyl- follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: Equipped with inert gas purging systems

    Continuous monitoring: To ensure the purity and yield of the product

    Purification: Techniques such as distillation or recrystallization to obtain high-purity 2,6-Bis(triMethyltin)-dioctyl-

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(triMethyltin)-dioctyl- undergoes various types of chemical reactions, including:

    Substitution reactions: Where the trimethyltin groups can be replaced by other nucleophiles

    Oxidation reactions: Leading to the formation of organotin oxides

    Reduction reactions: Resulting in the formation of lower oxidation state tin compounds

Common Reagents and Conditions

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable solvent like THF or dichloromethane

    Oxidation: Oxidizing agents such as hydrogen peroxide or ozone

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products Formed

    Substitution: Formation of new organotin compounds with different functional groups

    Oxidation: Formation of organotin oxides

    Reduction: Formation of lower oxidation state tin compounds

Wissenschaftliche Forschungsanwendungen

2,6-Bis(triMethyltin)-dioctyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis

    Biology: Studied for its potential biological activity and interactions with biomolecules

    Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent

    Industry: Utilized in the production of advanced materials and coatings

Wirkmechanismus

The mechanism of action of 2,6-Bis(triMethyltin)-dioctyl- involves its interaction with molecular targets such as enzymes and receptors. The trimethyltin groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This can result in various biological effects, including enzyme inhibition and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Bis(trimethyltin)-4,8-dioctyloxybenzo[1,2-b:3,4-b]dithiophene
  • 2,6-Bis(1H-imidazol-2-yl)pyridine
  • 2,6-Bis(1,2,3-triazol-4-yl)pyridine

Uniqueness

2,6-Bis(triMethyltin)-dioctyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers:

  • Higher reactivity : Due to the presence of trimethyltin groups
  • Versatility : In undergoing various chemical reactions
  • Potential biological activity : Making it a candidate for medicinal research

Eigenschaften

Molekularformel

C56H90S4Sn2

Molekulargewicht

1129.0 g/mol

IUPAC-Name

[4,8-bis(4,5-dioctylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

InChI

InChI=1S/C50H72S4.6CH3.2Sn/c1-5-9-13-17-21-25-29-39-37-45(53-43(39)31-27-23-19-15-11-7-3)47-41-33-35-52-50(41)48(42-34-36-51-49(42)47)46-38-40(30-26-22-18-14-10-6-2)44(54-46)32-28-24-20-16-12-8-4;;;;;;;;/h33-34,37-38H,5-32H2,1-4H3;6*1H3;;

InChI-Schlüssel

LYAUAXDJHZCGBI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CCCCCCCC)CCCCCCCC)[Sn](C)(C)C)CCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.